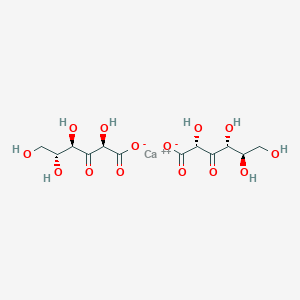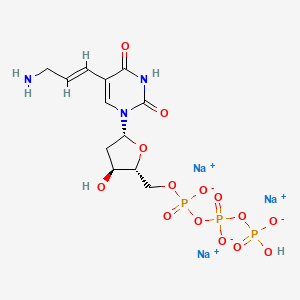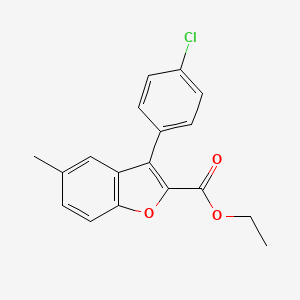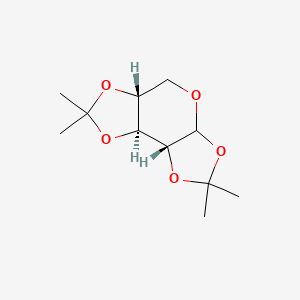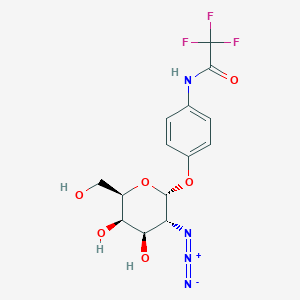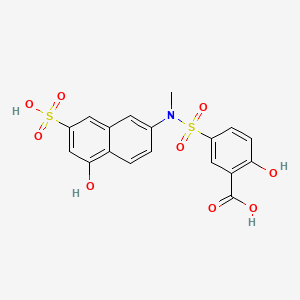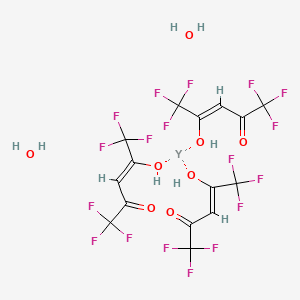
Yttrium hexafluoroacetylacetonate dihydrate
Overview
Description
Yttrium hexafluoroacetylacetonate dihydrate is a chemical compound with the molecular formula Y(C5HF6O2)3 · 2H2O . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula Y(C5HF6O2)3 · 2H2O . The compound has a molecular weight of 746.09 g/mol . The InChI representation of the compound isInChI=1S/3C5H2F6O2.Y/c3*6-4 (7,8)2 (12)1-3 (13)5 (9,10)11;/h3*1,12H;/q;;;+3/p-3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 710.06 g/mol . It has 0 hydrogen bond donor count, 24 hydrogen bond acceptor count, and 3 rotatable bond count . The exact mass is 709.870058 g/mol and the monoisotopic mass is also 709.870058 g/mol . The topological polar surface area is 120 Ų and it has 40 heavy atom count . The compound has a formal charge of 0 .Scientific Research Applications
Solubility and Decomposition in Supercritical Fluids
- Yttrium hexafluoroacetylacetonate's solubility and decomposition properties in supercritical CO2 are studied, focusing on its potential for synthesizing ceramic precursor powders (M’hamdi et al., 1992).
Stabilization of Cubic Phase in YSZ
- Yttrium hexafluoroacetylacetonate is compared with other organometallic yttrium compounds for its efficiency in stabilizing the cubic phase in zirconia, especially in plasma-enhanced chemical vapor deposition (Espinoza-Pérez et al., 2020).
Molecular Structure Analysis
- The molecular structure of yttrium tris-hexafluoroacetylacetonate is investigated using electron diffraction and mass spectrometry, providing insights into its chemical behavior (Girichev et al., 2007).
Supercritical Fluid Deposition
- This study highlights the use of yttrium hexafluoroacetylacetonate in supercritical fluid deposition (SFD) for the formation of yttria-stabilized zirconia (YSZ) thin films, which are significant in the fabrication of electrolyte thin films for micro-solid oxide fuel cells (Trequesser et al., 2012).
Safety and Hazards
Yttrium hexafluoroacetylacetonate dihydrate is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Biochemical Analysis
Biochemical Properties
Yttrium hexafluoroacetylacetonate dihydrate plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, it can bind to active sites of enzymes, altering their activity and affecting metabolic pathways. The nature of these interactions is often characterized by coordination bonds between the yttrium ion and the functional groups of the biomolecules .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. These changes can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways. The compound’s ability to form coordination complexes with biomolecules is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological functions. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells. The compound’s interactions with specific enzymes can lead to changes in the rates of biochemical reactions, impacting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in different biological contexts .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. Studies have shown that the compound can accumulate in specific subcellular regions, affecting local biochemical processes .
properties
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;yttrium;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.2H2O.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h3*1,12H;2*1H2;/b3*2-1-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGQQUQRBZKLQE-OHYMPEQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Y] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Y] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F18O8Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Yttrium hexafluoroacetylacetonate dihydrate in the fabrication of solid oxide fuel cells?
A1: this compound (Y6FA) serves as a precursor material in the Plasma-enhanced metalorganic chemical vapor deposition (PE-MOCVD) process for fabricating yttria-stabilized zirconia (YSZ) thin films []. YSZ is a crucial component in solid oxide fuel cells (SOFCs), acting as the electrolyte.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-25,26,27,28-tetrapropoxycalix[4]arene, 97%](/img/structure/B1494236.png)
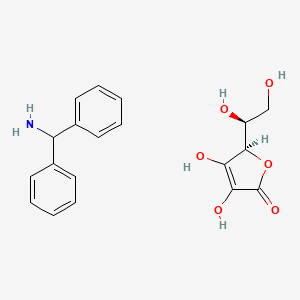
![Galactose, D-, [1-3H(N)]](/img/structure/B1494263.png)
![Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate]](/img/structure/B1494265.png)
